2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide
Description
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide features a complex structure comprising:
- Indole core: A 1H-indol-3-yl group substituted at the N1 position with a 2-morpholino-2-oxoethyl chain.
- Acetamide moiety: A 2-oxoacetamide group linked to the indole’s C3 position, further substituted with an o-tolyl (2-methylphenyl) group.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-6-2-4-8-19(16)24-23(29)22(28)18-14-26(20-9-5-3-7-17(18)20)15-21(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJEUIEJXJZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholino group.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole core or the morpholino group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Variations
Key analogs and their structural distinctions are summarized in Table 1 :
Analog Comparisons :
- 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide : Higher solubility due to morpholino on acetamide chain (LogP ~1.8). Lower steric hindrance than target compound.
- 2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide :
- LogP 3.6; phenethyl increases membrane permeability but reduces aqueous solubility.
Biological Activity
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Its unique structure, featuring an indole core, a morpholino group, and an acetamide moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 346.4 g/mol. The structure is characterized by the following components:
- Indole Core : A bicyclic structure that is known for its diverse biological activities.
- Morpholino Group : Often enhances solubility and bioavailability.
- Acetamide Moiety : Commonly involved in biological interactions.
The biological activity of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways, which could lead to anticancer effects.
- Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways that are crucial for cell survival and growth.
Anticancer Activity
Preliminary studies have indicated that compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Modulates cell cycle progression |
These findings suggest that the compound could be further developed as a potential anticancer agent.
Case Studies and Research Findings
Several studies have explored related compounds in the indole class, providing insights into their biological activities:
- Indole Derivatives as Anticancer Agents : A study demonstrated that indole-based compounds could effectively inhibit tumor growth in vivo, showcasing their potential for cancer therapy .
- SARS-CoV-2 Inhibition : Research on similar structures indicated their ability to inhibit RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, suggesting antiviral properties .
- Mechanistic Studies : Investigations into the mechanisms revealed that certain derivatives induce apoptosis through mitochondrial pathways and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
